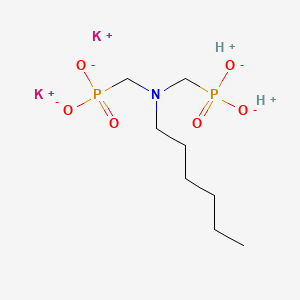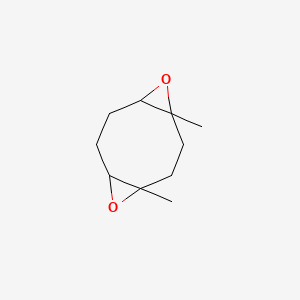
5-Cyclopropyl-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-2’-deoxyuridine is a synthetic nucleoside analog with the molecular formula C₁₂H₁₆N₂O₅. It is structurally similar to thymidine, a natural nucleoside, but with a cyclopropyl group attached to the 5-position of the uracil ring. This modification imparts unique properties to the compound, making it of interest in various scientific fields, particularly in antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2’-deoxyuridine typically involves the cyclopropylation of 2’-deoxyuridine. One common method includes the use of cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the cyclopropyl group is introduced at the 5-position of the uracil ring .
Industrial Production Methods
Industrial production of 5-Cyclopropyl-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the cyclopropyl group or the uracil ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It has shown activity against herpes simplex virus, making it a potential antiviral agent.
Biological Studies: Used in studies to understand DNA synthesis and repair mechanisms.
Medicinal Chemistry: Investigated for its potential use in developing new therapeutic agents.
Industrial Applications: Utilized in the synthesis of other nucleoside analogs and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-2’-deoxyuridine involves its incorporation into viral DNA during replication. This incorporation disrupts the normal function of viral DNA polymerases, leading to the inhibition of viral DNA synthesis. The compound targets viral thymidine kinase, which phosphorylates it, allowing its incorporation into the DNA strand .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyuridine: A natural nucleoside involved in DNA synthesis.
Idoxuridine: An antiviral agent used to treat herpes simplex virus infections.
5-Ethynyl-2’-deoxyuridine: Known for its cytotoxic activity against cancer cells.
Uniqueness
5-Cyclopropyl-2’-deoxyuridine is unique due to the presence of the cyclopropyl group, which enhances its stability and alters its biological activity compared to other nucleoside analogs. This modification makes it a valuable compound in antiviral research and other scientific applications .
Eigenschaften
CAS-Nummer |
108274-20-0 |
|---|---|
Molekularformel |
C12H16N2O5 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
5-cyclopropyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O5/c15-5-9-8(16)3-10(19-9)14-4-7(6-1-2-6)11(17)13-12(14)18/h4,6,8-10,15-16H,1-3,5H2,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
HPQZQBHYQTUETK-IVZWLZJFSA-N |
Isomerische SMILES |
C1CC1C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
C1CC1C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




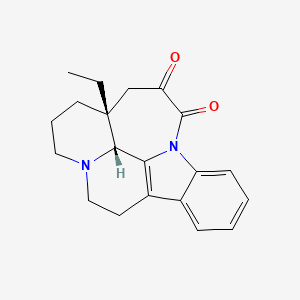

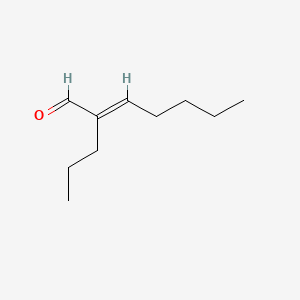



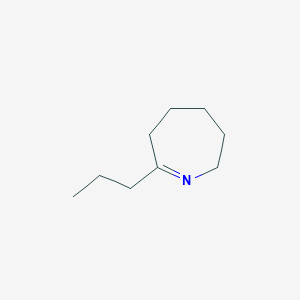
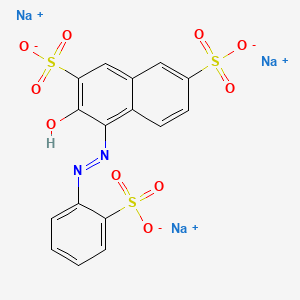
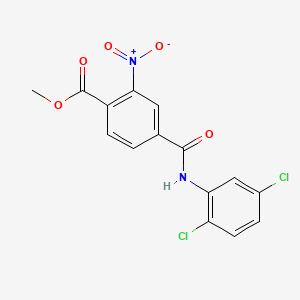
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
